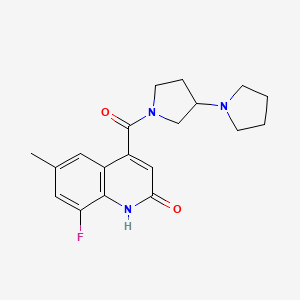
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one, also known as FPQ or Fluoro-Pyrrolo-Quinoline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Mécanisme D'action
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This results in the inhibition of DNA replication and transcription, leading to cell death. This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against bacteria and fungi. However, further research is needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one in lab experiments is its ability to intercalate with DNA, making it a useful tool for studying DNA replication and transcription. However, the complex synthesis method and the potential toxicity of this compound limit its use in certain experiments.
Orientations Futures
Future research on 8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one should focus on optimizing the synthesis method to make it more efficient and cost-effective. Studies should also investigate the potential use of this compound in combination with other drugs for enhanced anticancer and antimicrobial activity. Additionally, the exact mechanism of action of this compound and its potential side effects should be further explored.
Méthodes De Synthèse
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one is synthesized through a multi-step process that involves the reaction of 6-methyl-2-nitroaniline with 3-pyrrolidin-1-ylpyrrolidine-1-carboxylic acid, followed by reduction and cyclization. The final product is obtained through a fluorination reaction. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one has been studied for its potential use in drug development due to its ability to bind to DNA and inhibit the activity of certain enzymes. It has been shown to have anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-12-8-14-15(10-17(24)21-18(14)16(20)9-12)19(25)23-7-4-13(11-23)22-5-2-3-6-22/h8-10,13H,2-7,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVYACURHZVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)N3CCC(C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

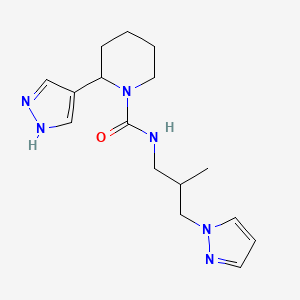
![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)
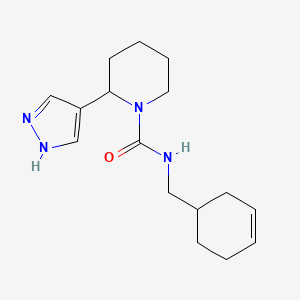
![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)
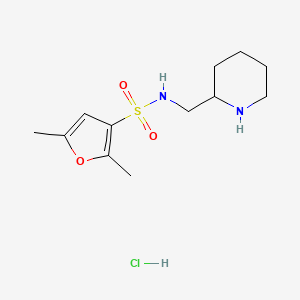
![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)
![N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7642846.png)
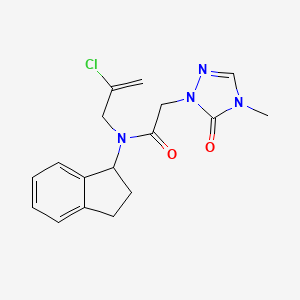
![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)

![N-[2-(4-fluorophenyl)-2-methoxyethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7642872.png)
![(2S,3S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]pentanamide;hydrochloride](/img/structure/B7642880.png)